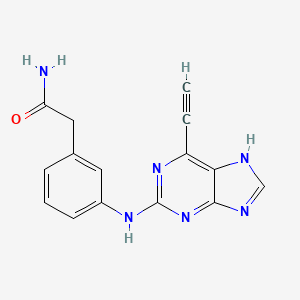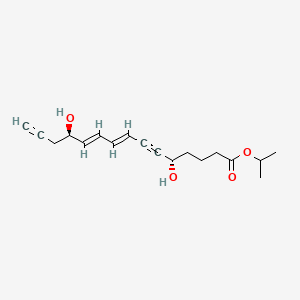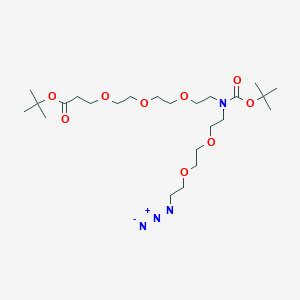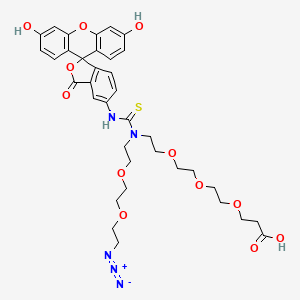
NCL00017509
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
The primary target of NCL00017509 is the NIMA related kinase 2 (Nek2) . Nek2 is a cell cycle-regulated protein kinase involved in the regulation of centrosome separation and bipolar spindle formation in mitotic cells .
Mode of Action
This compound acts as a potent and reversible inhibitor of Nek2 . It binds to Nek2 and inhibits its activity, which leads to increased mitotic abnormalities and mitotic delay .
Biochemical Pathways
By inhibiting Nek2, this compound affects the normal progression of the cell cycle. The inhibition of Nek2 leads to abnormalities in mitosis, a crucial phase of the cell cycle .
Pharmacokinetics
It is known that the compound is soluble in dmso up to 100 mm . This solubility suggests that this compound could be well-absorbed and distributed in the body, but further studies are needed to confirm its ADME properties.
Result of Action
The inhibition of Nek2 by this compound results in increased mitotic abnormalities and mitotic delay . In mice bearing pancreatic tumors, this compound has been shown to decrease PD-L1 expression and induce an anticancer immune response .
Biochemical Analysis
Biochemical Properties
NCL00017509 interacts with Nek2, a kinase involved in cell cycle regulation . The interaction between this compound and Nek2 is reversible, suggesting that it binds to the active site of the enzyme and can be displaced .
Cellular Effects
This compound has been shown to have significant effects on cellular processes. It induces increased mitotic abnormalities and mitotic delay . This suggests that this compound may influence cell function by disrupting normal cell cycle progression.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to Nek2, inhibiting its kinase activity . This inhibition disrupts the normal progression of the cell cycle, leading to mitotic abnormalities and delay .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to induce mitotic abnormalities and delay over time
Dosage Effects in Animal Models
In animal models, this compound has been shown to decrease PD-L1 expression and induce an anticancer immune response
Metabolic Pathways
Given its role as a Nek2 inhibitor, it may influence pathways regulated by this kinase .
Subcellular Localization
As a small molecule inhibitor, it is likely to be able to diffuse across cell membranes and access intracellular targets such as Nek2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NCL 00017509 involves the reaction of 6-ethynyl-9H-purine with 3-aminobenzeneacetamide under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction. The product is then purified to achieve a purity of ≥97% as determined by high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of NCL 00017509 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
NCL 00017509 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in addition reactions, particularly with thiol groups, leading to the formation of thiol adducts .
Common Reagents and Conditions
Common reagents used in reactions involving NCL 00017509 include thiols, which react with the ethynyl group. The reactions are typically carried out in solvents like DMSO under controlled temperatures .
Major Products
The major products formed from reactions involving NCL 00017509 include thiol adducts and other substituted derivatives. These products are often analyzed using techniques such as HPLC and mass spectrometry to confirm their structure and purity .
Scientific Research Applications
NCL 00017509 has a wide range of applications in scientific research:
Cancer Research: It has been shown to decrease PD-L1 expression in pancreatic tumors, inducing an anticancer immune response.
Cell Cycle Studies: By inhibiting Nek2, NCL 00017509 induces mitotic abnormalities and delays, making it a valuable tool for studying cell cycle regulation.
Drug Resistance Studies: Research has demonstrated that NCL 00017509 can reduce drug resistance in certain types of lymphoma, making it a potential candidate for combination therapies.
Comparison with Similar Compounds
Similar Compounds
JH295: Another Nek2 inhibitor, JH295, is an irreversible inhibitor, whereas NCL 00017509 is reversible.
Nek2-IN-5:
Uniqueness
NCL 00017509 stands out due to its reversible inhibition of Nek2, which allows for more controlled studies of mitotic regulation and potential therapeutic applications. Its ability to decrease PD-L1 expression and induce an anticancer immune response further highlights its potential in cancer treatment .
Properties
IUPAC Name |
2-[3-[(6-ethynyl-7H-purin-2-yl)amino]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O/c1-2-11-13-14(18-8-17-13)21-15(20-11)19-10-5-3-4-9(6-10)7-12(16)22/h1,3-6,8H,7H2,(H2,16,22)(H2,17,18,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQGLUJHMXCLQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C2C(=NC(=N1)NC3=CC=CC(=C3)CC(=O)N)N=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide](/img/structure/B609423.png)







